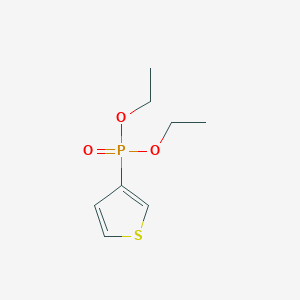
Diethyl 3-Thienylphosphonate
描述
Diethyl 3-Thienylphosphonate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-Thienylphosphonate can be achieved through several methods. One common approach involves the reaction of thiophene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
Diethyl 3-Thienylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Diethyl 3-Thienylphosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Diethyl 3-Thienylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphoryl group may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Diethoxyphosphoryl)furan: Similar structure but contains an oxygen atom instead of sulfur.
3-(Diethoxyphosphoryl)pyrrole: Contains a nitrogen atom instead of sulfur.
3-(Diethoxyphosphoryl)benzene: Contains a benzene ring instead of a thiophene ring.
Uniqueness
Diethyl 3-Thienylphosphonate is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties compared to its oxygen, nitrogen, or carbon analogs. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
属性
分子式 |
C8H13O3PS |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
3-diethoxyphosphorylthiophene |
InChI |
InChI=1S/C8H13O3PS/c1-3-10-12(9,11-4-2)8-5-6-13-7-8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
FHCMWZLNOLIICV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CSC=C1)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
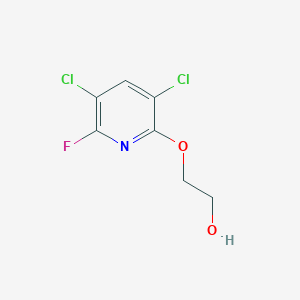
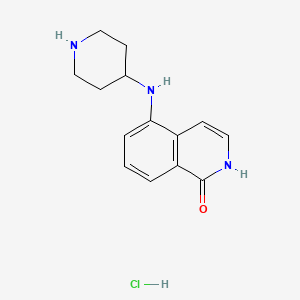
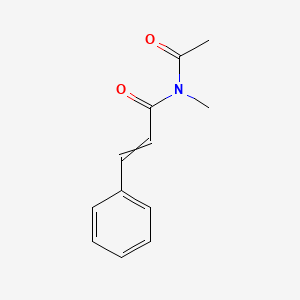
![N-[2-(2-Hydroxyethoxy)ethyl]-2-methylprop-2-enamide](/img/structure/B8611819.png)

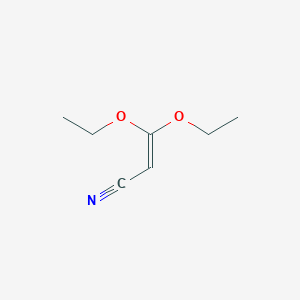
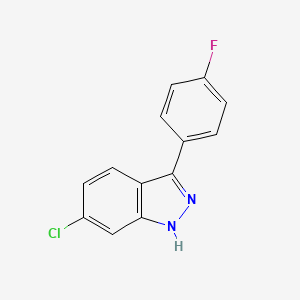
![2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine](/img/structure/B8611841.png)
![7-Acetylamino-4-methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8611844.png)
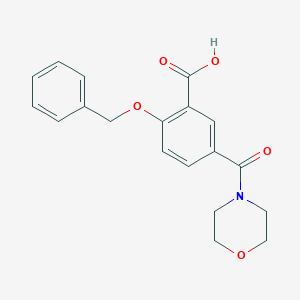
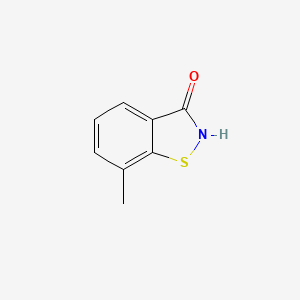
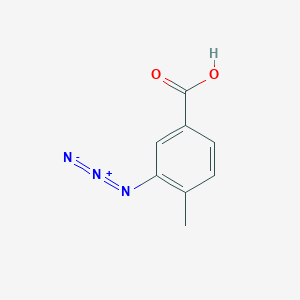
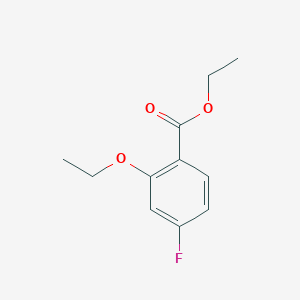
![2-[3-(4-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B8611885.png)
